Scientific Field: Biological Studies
Summary of the Application: 2-Oxopiperidine-3-carbohydrazide has been detected in various biological samples of Bombus terrestris (bumblebee), including the hindgut, brain, and hemolymph . This suggests that the compound may play a role in the biochemistry of these organisms.
Scientific Field: Plant Biochemistry
Summary of the Application: There is evidence that 2-Oxopiperidine-3-carbohydrazide plays a role in the regulation of phosphate homeostasis in rice .
Methods of Application: The compound’s role was studied by observing the effects of its over-expression and knockdown on the accumulation of phosphate in rice shoots .
Results or Outcomes: Over-expression of 2-Oxopiperidine-3-carbohydrazide resulted in the accumulation of excessive phosphate in rice shoots. This effect was suppressed when the expression of another gene, ospt2, was induced .
2-Oxopiperidine-3-carbohydrazide is a compound that belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a carbonyl group and a carbohydrazide moiety. The molecular formula of 2-oxopiperidine-3-carbohydrazide is . This compound exhibits a white crystalline appearance and is soluble in various solvents, making it a versatile intermediate in organic synthesis.
Information on the safety and hazards of OCPH is not available in open-source scientific literature. Similar molecules containing carbohydrazide groups can exhibit toxicity, so caution should be exercised if handling this compound.
The chemical reactivity of 2-oxopiperidine-3-carbohydrazide can be attributed to the presence of both the carbonyl group and the hydrazide functional group. Key reactions include:
2-Oxopiperidine-3-carbohydrazide has shown promising biological activities, particularly in antimicrobial and anti-inflammatory studies. Research indicates that it may exhibit inhibitory effects against certain bacterial strains and has potential applications in drug development. The compound's ability to form complexes with metal ions also suggests potential for use in medicinal chemistry.
Several synthesis methods have been reported for 2-oxopiperidine-3-carbohydrazide:
2-Oxopiperidine-3-carbohydrazide finds applications in various fields:
Interaction studies involving 2-oxopiperidine-3-carbohydrazide focus on its ability to form complexes with metal ions, which can enhance its biological activity. For instance, studies have shown that metal complexes derived from this compound exhibit improved antimicrobial properties compared to the free ligand. This highlights the significance of metal coordination in enhancing the efficacy of bioactive compounds.
Several compounds share structural similarities with 2-oxopiperidine-3-carbohydrazide, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Carbohydrazide | Contains two hydrazine groups | Used primarily as an oxygen scavenger |
| 4-Oxopiperidine-1-carbohydrazide | Similar piperidine structure | Exhibits distinct biological properties |
| Hydrazine | Simple structure with two amine groups | Highly reactive and used in various syntheses |
| Piperidone | Contains a ketone group on the piperidine ring | Serves as a precursor for many derivatives |
The uniqueness of 2-oxopiperidine-3-carbohydrazide lies in its specific combination of functional groups that enable diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.